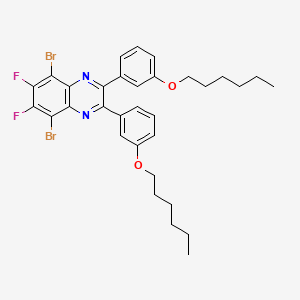

5,8-Dibromo-6,7-difluoro-2,3-bis(3-hexyloxyphenyl)quinoxaline

Übersicht

Beschreibung

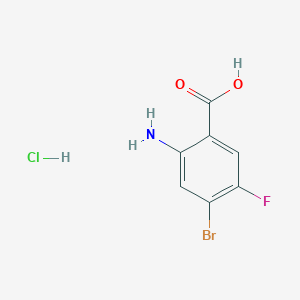

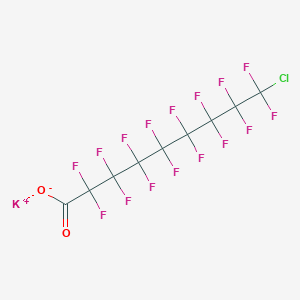

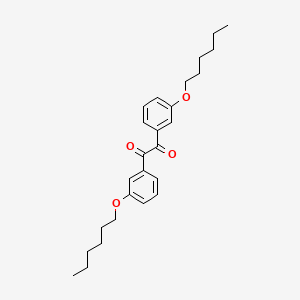

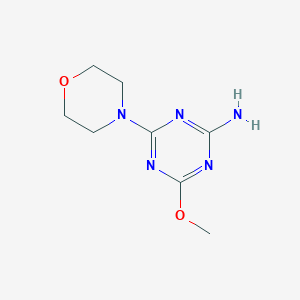

5,8-Dibromo-6,7-difluoro-2,3-bis(3-hexyloxyphenyl)quinoxaline is a complex organic compound with the molecular formula C32H34Br2F2N2O2 . It is a fluorinated quinoxaline derivative, which are widely used as electron deficient units in low bandgap semiconducting polymers for organic photovoltaic devices .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a quinoxaline-fluorene copolymer was synthesized by copolymerization of a similar compound (5,8-dibromo-6,7-difluoro-2-[(2-hexyldecyl)oxy]quinoxaline) and 9,9-dioctyl-9H-9-fluorene-2,7-bis(boronic acid pinacol ester) using the Suzuki-Miyaura reaction .Molecular Structure Analysis

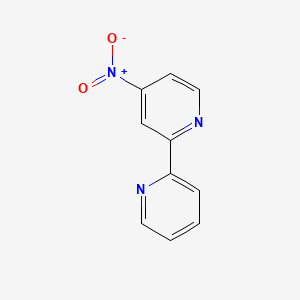

The molecular structure of this compound includes a quinoxaline core, which is a bicyclic compound containing a ring of benzene fused with a ring of pyrazine . The quinoxaline core is substituted with various groups, including bromo, fluoro, and hexyloxyphenyl groups .Chemical Reactions Analysis

While specific chemical reactions involving this compound have not been found, quinoxaline derivatives are known to participate in various types of reactions. For example, they can undergo coupling reactions to form C-C bonds, which is useful for the synthesis of more complex conjugated structures .Physical And Chemical Properties Analysis

The compound has an average mass of 676.429 Da and a monoisotopic mass of 674.095520 Da . It is a colorless oil . Further physical and chemical properties may need to be determined experimentally.Wissenschaftliche Forschungsanwendungen

Photovoltaic Applications

- Enhanced Solar Cell Performance : Quinoxaline derivatives have been utilized to improve the photovoltaic performance of conjugated polymers. By modifying the side chains and reducing steric hindrance, researchers have achieved better absorption in the visible region and higher power conversion efficiency in polymer solar cells (Ouyang et al., 2015).

Optoelectronic Devices

- Development of Electrochromic Materials : Quinoxaline-based polymers have been synthesized and evaluated for their electrochromic properties, showing potential for applications in electrochromic devices. These polymers exhibit significant color changes and fast response times, making them suitable for near-infrared device applications (Chen et al., 2016).

Synthesis and Characterization of Polymers

- New Polymer Synthesis : Researchers have developed new polymers using quinoxaline-containing monomers, exploring their thermal stability, absorption spectra, and potential applications in photovoltaic devices (Dutta et al., 2014).

Electrochemical Studies

- Photopolymerization Catalyst : Quinoxaline derivatives have been used as photosensitizers in the photopolymerization of heterocyclic monomers. This application demonstrates their potential in cationic polymerization processes (Bulut et al., 2010).

Wirkmechanismus

The mechanism of action of this compound in organic photovoltaic devices is related to its electron-deficient nature. The presence of fluorine atoms on the quinoxaline ring makes the compound more electron-withdrawing, which can lower the highest occupied molecular orbital (HOMO) energy level and increase charge mobility of the targeted polymer donors .

Zukünftige Richtungen

The use of quinoxaline derivatives in organic photovoltaic devices is a promising area of research. The introduction of fluorine atoms in the structure can lead to better control of the intramolecular and intermolecular polymer chain interactions, which can enhance the photoluminescence quantum yield, especially in the near-infrared spectral region . This opens up possibilities for the rational design of new conjugated polymers with enhanced properties.

Eigenschaften

IUPAC Name |

5,8-dibromo-6,7-difluoro-2,3-bis(3-hexoxyphenyl)quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H34Br2F2N2O2/c1-3-5-7-9-17-39-23-15-11-13-21(19-23)29-30(22-14-12-16-24(20-22)40-18-10-8-6-4-2)38-32-26(34)28(36)27(35)25(33)31(32)37-29/h11-16,19-20H,3-10,17-18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPESMLBYAUZJMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=CC(=C1)C2=NC3=C(C(=C(C(=C3Br)F)F)Br)N=C2C4=CC(=CC=C4)OCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34Br2F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

676.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Thiourea, N-[(1S,2S)-1,2-diphenyl-2-(1-pyrrolidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-](/img/structure/B3238533.png)

![8-Bromo-6-iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3238553.png)

![Propanoic acid, 3-[[37-(4-formylphenyl)-37-oxo-3,6,9,12,15,18,21,24,27,30,33-undecaoxa-36-azaheptatriacont-1-yl]oxy]-](/img/structure/B3238559.png)

![(S)-2-[Bis[3,5-bis(trifluoromethyl)phenyl][[trisisopropylsilyl]oxy]methyl]pyrrolidine](/img/structure/B3238587.png)

![Pyridine, 4-[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-](/img/structure/B3238634.png)

![Spiro[4.5]decane-6-carbonitrile](/img/structure/B3238646.png)